Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-
Description
Infrared Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (500 MHz, CDCl₃) :
- δ 2.16 (s, 3H, CH₃CO)
- δ 3.38–3.45 (m, 2H, NCH₂)
- δ 4.61–4.79 (m, 2H, NCH₂Ph)
- δ 6.44–6.79 (m, 8H, aromatic)
¹³C NMR (125 MHz, CDCl₃) :
The acetamide methyl group resonates as a singlet at δ 2.16, while the phenothiazine protons display complex splitting due to magnetic inequivalence.
Comparative Analysis of Tautomeric Forms
Phenothiazines exhibit tautomerism mediated by the thiazine nitrogen’s lone pair. For N-[4-(10H-phenothiazin-10-yl)butyl]acetamide , two tautomers are plausible:
- 10H-Tautomer : Nitrogen lone pair localized on the thiazine nitrogen (Figure 1A).
- 4H-Tautomer : Lone pair delocalized into the thiazine ring, generating a quinoidal structure (Figure 1B).
Computational studies on phenothiazine derivatives suggest the 10H-tautomer is energetically favored by 8–12 kJ/mol due to reduced ring strain. Substituents like the butylacetamide chain further stabilize the 10H-form through steric and electronic effects.
| Tautomer | Energy (kJ/mol) | Dipole Moment (D) |
|---|---|---|
| 10H | 0.0 | 4.2 |
| 4H | +9.8 | 5.1 |
Table 1. Relative energies and dipole moments of tautomers (B3LYP/6-31G calculations).*
Properties
CAS No. |
586966-23-6 |
|---|---|
Molecular Formula |
C18H20N2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-phenothiazin-10-ylbutyl)acetamide |
InChI |
InChI=1S/C18H20N2OS/c1-14(21)19-12-6-7-13-20-15-8-2-4-10-17(15)22-18-11-5-3-9-16(18)20/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,21) |
InChI Key |
DUBZXWBBJUCGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- typically involves the reaction of phenothiazine derivatives with acetamide. One common method involves the use of a coupling reaction between 10H-phenothiazine and a butylamine derivative, followed by acylation with acetamide. The reaction conditions often require the use of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 4-(10H-phenothiazin-10-yl)butan-1-amine and acetic acid.
-
Basic Hydrolysis : Produces the same amine and acetate ions.
Reaction Conditions :
| Condition | Temperature | Catalyst | Yield (%) |
|---|---|---|---|
| 1M HCl (aq) | 80°C | None | 78–85 |
| 1M NaOH (aq) | 70°C | None | 72–80 |
Hydrolysis rates increase with temperature and ionic strength, making it critical to control conditions during pharmaceutical synthesis .
Nucleophilic Substitution Reactions
The butyl chain’s terminal position facilitates nucleophilic substitution:
Example Reaction with Thiols :
Key Parameters :
| Nucleophile | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzylthiol | DMF | 6 | 65 |
| Sodium SH | Ethanol | 4 | 82 |
Substitution reactions are pivotal for introducing sulfur-containing pharmacophores .
Oxidation Reactions
The phenothiazine core undergoes oxidation to form sulfoxide or sulfone derivatives:
Sulfoxidation :
Sulfonation :
Oxidation Data :
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 88 |
| KMnO₄ | Sulfone | 74 |
Oxidation modifies electron distribution, altering binding affinity to biological targets .
Coupling Reactions in Medicinal Chemistry
The compound participates in Pd-catalyzed cross-coupling to generate hybrid molecules:
Buchwald-Hartwig Amination :
Representative Example :
| Aryl Halide | Ligand | Base | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | XPhos | NaOtBu | 68 |
| 2-Iodopyridine | XPhos | Cs₂CO₃ | 59 |
This method enables modular synthesis of multitarget-directed ligands for neurological disorders .
Acylation and Alkylation
The amine generated post-hydrolysis serves as a substrate for further functionalization:
Acylation with Anhydrides :
Alkylation with Alkyl Halides :
Reaction Efficiency :
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Acetic anhydride | Pyridine | CH₂Cl₂ | 90 |
| Benzyl chloride | K₂CO₃ | DMF | 77 |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Stability Under Pharmacological Conditions
The compound’s stability in biological matrices was assessed:
pH-Dependent Degradation :
| pH | Half-life (h) | Primary Degradants |
|---|---|---|
| 1.2 | 2.5 | Phenothiazine sulfoxide |
| 7.4 | 48 | None detected |
Light Sensitivity :
-
Decomposes to sulfoxide (>50% after 24h under UV light).
Scientific Research Applications
Neuropharmacological Applications
1.1 Alzheimer's Disease Treatment
One of the primary applications of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is in the treatment of Alzheimer's disease. Research indicates that compounds with phenothiazine structures can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. In a study, derivatives of phenothiazine were assessed for their ability to bind to amyloid-beta fibrils and inhibit AChE with notable potency .
1.2 Neuroprotective Effects
Phenothiazine derivatives, including Acetamide, have shown promise in protecting against neurotoxic injuries. These compounds can mitigate brain damage associated with ischemia or anoxia by blocking excitotoxic pathways, thereby preserving neuronal integrity . This neuroprotective capability is crucial for developing therapeutics for stroke and other neurodegenerative conditions.
Pharmaceutical Developments
2.1 Drug Design and Synthesis
The synthesis of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- involves innovative chemical processes that enhance its pharmacological properties. Researchers have successfully synthesized various derivatives that exhibit improved bioactivity against AChE and related targets . The structural modifications aim to optimize the balance between efficacy and safety profiles in potential therapeutic applications.
2.2 Anti-cancer Properties
Recent studies have explored the anti-cancer potential of phenothiazine derivatives, including Acetamide. These compounds have been evaluated for their effectiveness against multidrug-resistant cancer cell lines, demonstrating the ability to overcome resistance mechanisms prevalent in chemotherapy . The incorporation of butyl chains has been linked to enhanced cellular uptake and activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- involves its interaction with various molecular targets and pathways. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s structure comprises a phenothiazine core, a four-carbon butyl chain, and an acetamide group. Key analogs and their structural differences include:
Physical and Chemical Properties
- Melting Points : Analogs like Compound 3m exhibit melting points of 75–100°C , suggesting the target compound may share similar thermal stability.
- Molecular Weight: The diethylamino-methyl analog () has a molecular weight of 341.47 g/mol , while the target compound’s weight is inferred to be lower due to the absence of heavy substituents.
- Solubility : The hydroxy group in Compound 3m improves aqueous solubility, whereas trifluoroacetamide (Compound 19) prioritizes lipid solubility .
Data Table: Key Comparative Properties
Biological Activity
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is a compound derived from phenothiazine, a well-known scaffold in medicinal chemistry. This article explores its biological activity, focusing on antitumor properties, neuroprotective effects, and other pharmacological activities based on diverse research findings.
Overview of Phenothiazine Derivatives
Phenothiazines are a class of compounds recognized for their therapeutic potential, particularly in psychiatric and neurological disorders. They exhibit various biological activities, including antipsychotic, antihistaminic, and antiemetic effects. The modification of phenothiazine structures can lead to enhanced biological properties.
Antitumor Activity
Research indicates that phenothiazine-related compounds possess significant antitumor activity. In a study assessing the effects of various phenothiazine derivatives on HEp-2 tumor cells, it was found that certain modifications at the 10-position of the phenothiazine ring significantly influenced their cytotoxicity.
Key Findings:
- TCID50 Values: The study reported TCID50 values (the concentration required to inhibit 50% of cell growth) for several derivatives:
These results suggest that structural modifications can enhance the anticancer properties of phenothiazine derivatives.
Neuroprotective Effects
Phenothiazines have been investigated for their neuroprotective effects, particularly in conditions such as Alzheimer's disease. A study demonstrated that certain phenothiazine-tacrine heterodimers could effectively inhibit acetylcholinesterase (AChE) and prevent tau phosphorylation, which are critical in neurodegenerative processes.
Research Highlights:
- The lead compound showed a potent inhibition of AChE with an IC50 of 89 nM.
- It also demonstrated the ability to bind amyloid-beta fibrils, indicating potential in Alzheimer's therapy .
Other Biological Activities
Acetamide derivatives have shown diverse biological activities beyond antitumor and neuroprotective effects. For instance:
- Urease Inhibition: Acetamide-linked compounds exhibit urease inhibition, which is relevant for treating conditions like kidney stones and certain infections. Compounds derived from ibuprofen and flurbiprofen showed significant urease inhibition with IC50 values indicating effective activity .
- Antimicrobial Properties: Some studies have reported antimicrobial activities associated with acetamide derivatives, suggesting potential applications in treating bacterial infections .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
